molecular formula C7H4F2O B042452 2,3-Difluorobenzaldehyde CAS No. 2646-91-5

2,3-Difluorobenzaldehyde

Cat. No.: B042452
CAS No.: 2646-91-5
M. Wt: 142.1 g/mol
InChI Key: WDBAXYQUOZDFOJ-UHFFFAOYSA-N
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Description

2,3-Difluorobenzaldehyde is an organic compound with the molecular formula C7H4F2O. It is a derivative of benzaldehyde where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluorobenzaldehyde can be synthesized through several methods. One common method involves the direct formylation of difluorobenzene. This process typically uses a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride . Another method involves the reduction of 2,3-difluoronitrobenzene followed by diazotization and subsequent hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of 2,3-difluorotoluene followed by hydrolysis. This method is preferred due to its high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-difluorobenzaldehyde depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atoms enhance the compound’s binding affinity and specificity for the target enzyme .

Comparison with Similar Compounds

  • 2,4-Difluorobenzaldehyde
  • 2,5-Difluorobenzaldehyde
  • 3,4-Difluorobenzaldehyde

Comparison: 2,3-Difluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound often exhibits different reactivity patterns in substitution reactions and may have distinct biological targets .

Properties

IUPAC Name

2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBAXYQUOZDFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181059
Record name 2,3-Difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2646-91-5
Record name 2,3-Difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2646-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,3-Difluorobenzaldehyde in the synthesis of aminophosphines?

A1: In the first study [], this compound serves as a starting material for the synthesis of a specific aminophosphine (1d). The synthesis involves a multi-step process where this compound is first converted into its corresponding dimethylhydrazone. This intermediate then undergoes further reactions to ultimately yield the desired aminophosphine. This highlights the versatility of this compound as a building block in organic synthesis.

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